
N-OCTYLBENZENE-D22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octylbenzene-D22, also known as deuterated N-Octylbenzene, is a stable isotope-labeled compound. It is a derivative of N-Octylbenzene where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Octylbenzene-D22 is typically synthesized through a deuteration process, where N-Octylbenzene undergoes a reaction to replace its hydrogen atoms with deuterium. One common method involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using advanced catalytic systems and high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The resulting product is then purified to achieve the desired chemical purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
N-Octylbenzene-D22 can undergo various chemical reactions, similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: It can be reduced under specific conditions to yield different hydrocarbon derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: N-Bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Various hydrocarbon derivatives.
Substitution: Benzylic halides.
Wissenschaftliche Forschungsanwendungen
N-Octylbenzene-D22 has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography experiments due to its known properties.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have altered pharmacokinetic and metabolic profiles.
Industry: Acts as a solvent in the study of self-assembly of derivatives on graphite and their visualization by scanning tunneling microscopy (STM).
Wirkmechanismus
The mechanism of action of N-Octylbenzene-D22 is primarily related to its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolism of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. This makes it a valuable tool in drug development and metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Octylbenzene: The non-deuterated version of N-Octylbenzene-D22.
1-Phenyloctane: Another name for N-Octylbenzene, sharing similar chemical properties.
Deuterated Hydrocarbons: Other hydrocarbons labeled with deuterium, such as deuterated toluene or deuterated benzene.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the tracing of the compound in complex biological systems and can lead to altered chemical properties that are beneficial in various experimental setups.
Eigenschaften
CAS-Nummer |
1219799-28-6 |
|---|---|
Molekularformel |
C14D22 |
Molekulargewicht |
212.4600391 |
Synonyme |
N-OCTYLBENZENE-D22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


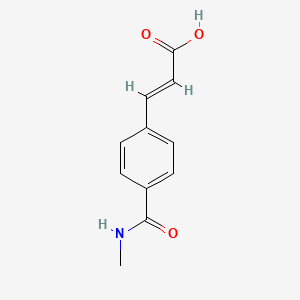
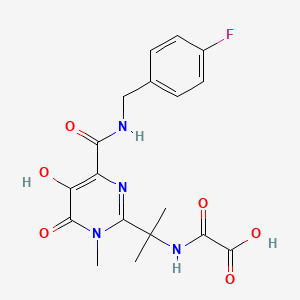
![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)
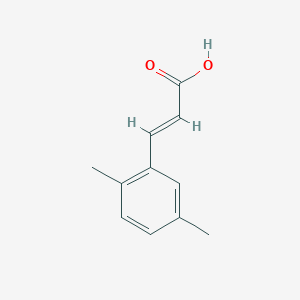
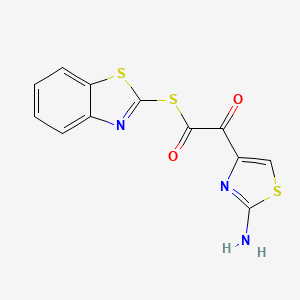
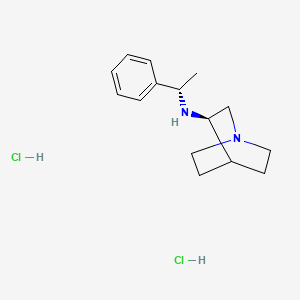
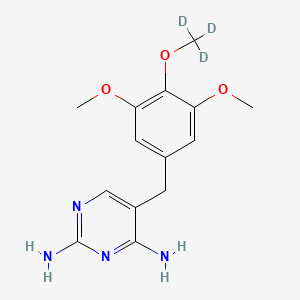

![1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester](/img/structure/B1145598.png)
